

# Commercial Sourcing and Technical Applications of Desacetylcephalothin Sodium: A Guide for Researchers

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## Compound of Interest

Compound Name: Desacetylcephalothin sodium

Cat. No.: B1670278

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of **Desacetylcephalothin sodium**, a critical cephalosporin metabolite and impurity. This document outlines commercial suppliers, analytical methodologies for purity assessment, and protocols for evaluating its biological activity.

**Desacetylcephalothin sodium** is the primary metabolite of the first-generation cephalosporin antibiotic, cephalothin. It is also a known impurity in the synthesis of other cephalosporins, such as Cefalonium.<sup>[1]</sup> As such, access to high-purity **Desacetylcephalothin sodium** is essential for a variety of research and development applications, including analytical reference standards for impurity profiling, pharmacological studies of cephalosporin metabolism, and investigations into antibiotic resistance mechanisms.

## Commercial Suppliers and Product Specifications

Several chemical suppliers offer **Desacetylcephalothin sodium** for research purposes. The products are typically supplied as a sodium salt in neat or solid form and are intended for laboratory use only.

| Supplier            | Product Name                    | CAS Number | Additional Information   |
|---------------------|---------------------------------|------------|--|
| DC Chemicals        | Desacetylcephalothin sodium     | 5547-29-5  | Marketed as an impurity in the synthesis of Cefalonium and an analog of Cephalothin. <a href="#">[1]</a> |
| TargetMol Chemicals | Desacetylcephalothin sodium     | 5547-29-5  | Provided for research applications.  |
| LGC Standards       | Deacetylcephalothin Sodium Salt | 5547-29-5  | Offers a Certificate of Analysis with their product.   |

It is crucial for researchers to obtain a Certificate of Analysis (CoA) from the supplier to confirm the identity and purity of the compound. The CoA will typically include data from techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Analytical Methodologies: Purity Assessment by HPLC

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of **Desacetylcephalothin sodium** and for its quantification in various matrices. The following protocol is a general guideline based on established methods for cephalosporin analysis and should be optimized and validated for specific laboratory conditions.

## Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

### 1. Instrumentation and Columns:

- HPLC system with a UV-Vis or Diode Array Detector (DAD).

- A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5  $\mu$ m particle size) is commonly used for cephalosporin analysis.

## 2. Mobile Phase Preparation:

- A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent.
- Aqueous Phase: Prepare a phosphate buffer (e.g., 0.04 M potassium dihydrogen phosphate) and adjust the pH to a suitable range (e.g., pH 6.0) with phosphoric acid or a suitable base.
- Organic Phase: HPLC-grade acetonitrile or methanol.
- The mobile phase is typically run in an isocratic or gradient elution mode. A common starting point is a ratio of 93:7 (v/v) aqueous buffer to acetonitrile.
- Filter the mobile phase through a 0.45  $\mu$ m membrane filter and degas prior to use.

## 3. Standard and Sample Preparation:

- Standard Solution: Accurately weigh a known amount of **Desacetylcephalothin sodium** reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100  $\mu$ g/mL).
- Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution.

## 4. Chromatographic Conditions:

- Flow Rate: 1.0 - 1.3 mL/min.
- Injection Volume: 10 - 20  $\mu$ L.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
- Detection Wavelength: Monitor the elution at a wavelength where the analyte has maximum absorbance, typically around 240 nm for cephalosporins.

## 5. Data Analysis:

- The purity of the **Desacetylcephalothin sodium** sample is determined by calculating the peak area of the main component as a percentage of the total peak area of all components in the chromatogram.
- For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of known concentrations.

## Biological Activity Assessment: Antimicrobial Susceptibility Testing

Desacetylcephalothin, while being a metabolite, retains some antibacterial activity, although generally less than the parent compound, cephalothin.<sup>[2]</sup> The following protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of **Desacetylcephalothin sodium** against a target bacterial strain.

### Experimental Protocol: Broth Microdilution for MIC Determination

#### 1. Materials:

- Sterile 96-well microtiter plates.
- Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.
- Bacterial strain of interest (e.g., a susceptible strain of *Staphylococcus aureus*).
- **Desacetylcephalothin sodium** stock solution (prepared in a suitable sterile solvent).
- Positive control (bacterial suspension without antibiotic).
- Negative control (broth only).

#### 2. Inoculum Preparation:

- From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or MHB.

- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  CFU/mL.
- Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in the microtiter plate wells.

### 3. Serial Dilution of **Desacetylcephalothin Sodium**:

- Prepare a two-fold serial dilution of the **Desacetylcephalothin sodium** stock solution in MHB across the wells of the 96-well plate. The concentration range should be chosen to encompass the expected MIC.

### 4. Inoculation and Incubation:

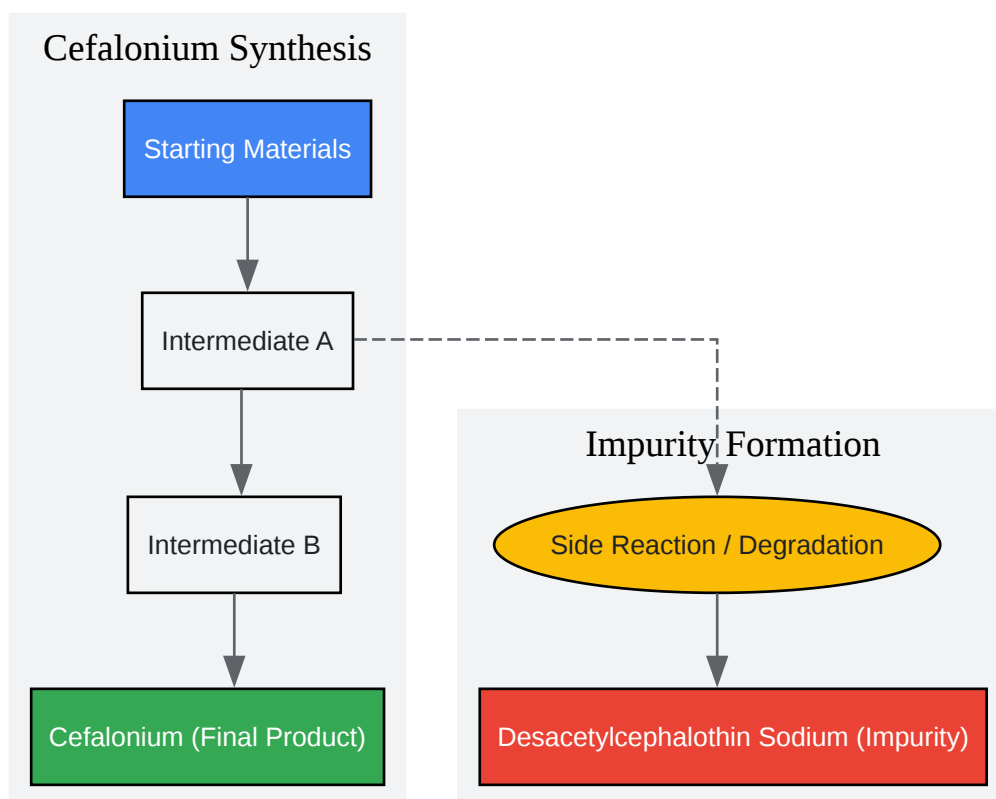
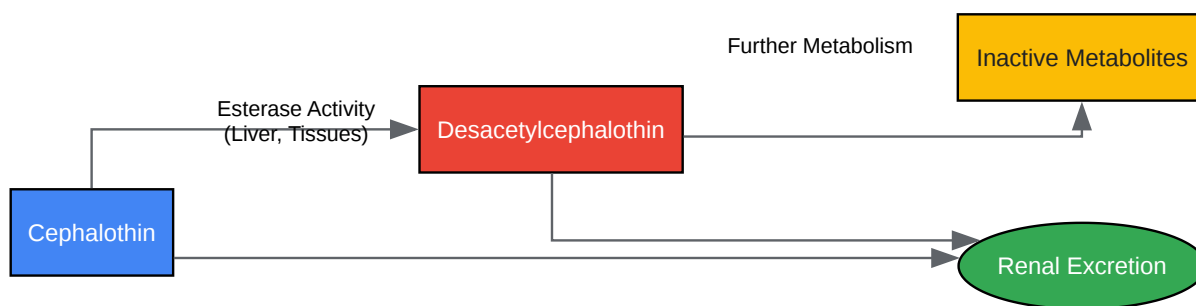
- Add the prepared bacterial inoculum to each well containing the serially diluted compound, as well as to the positive control wells.
- Incubate the plates at 35-37°C for 18-24 hours.

### 5. Determination of MIC:

- The MIC is the lowest concentration of **Desacetylcephalothin sodium** that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

## Visualizing Key Processes

The following diagrams illustrate the metabolic pathway of cephalothin and the role of **Desacetylcephalothin sodium** as an impurity in the synthesis of Cefalonium.



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## References

- 1. Desacetylcephalothin sodium|CAS 5547-29-5|DC Chemicals [dcchemicals.com]

- 2. A study of cephalothin and desacetylcephalothin in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
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